2,4-Bis(4-aminoanilino)butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
917951-10-1 |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
2,4-bis(4-aminoanilino)butanoic acid |
InChI |
InChI=1S/C16H20N4O2/c17-11-1-5-13(6-2-11)19-10-9-15(16(21)22)20-14-7-3-12(18)4-8-14/h1-8,15,19-20H,9-10,17-18H2,(H,21,22) |
InChI Key |
BZXMWZSVZBFEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NCCC(C(=O)O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Contextualization Within Advanced Organic Synthesis
Advanced organic synthesis focuses on the efficient and precise construction of complex organic molecules. rushim.rugoogle.bi The purposeful synthesis of polyfunctional organic substances is a critical endeavor in this field, as these compounds serve as versatile intermediates for creating a wide array of target molecules. researchgate.net The structure of 2,4-Bis(4-aminoanilino)butanoic acid, featuring two primary aromatic amine groups, two secondary amine linkages, and a carboxylic acid, marks it as a polyfunctional compound with the potential for diverse reactivity. libretexts.org
The presence of multiple reactive sites allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. The synthesis of such intricate molecules often requires innovative strategies to manage chemoselectivity and stereoselectivity, a central challenge in modern organic chemistry. researchgate.net
Significance of Multifunctional Amine and Carboxylic Acid Compounds in Contemporary Chemical Research
Compounds possessing both amine and carboxylic acid functionalities are of fundamental importance in chemistry and biology. Amino acids, the building blocks of proteins, are the most prominent examples of this class of molecules. libretexts.org The interplay between the basic amine groups and the acidic carboxylic acid group can lead to the formation of zwitterions and allows for a rich variety of chemical reactions, most notably the formation of amide bonds, which are central to peptide and polymer chemistry. nih.govrsc.org
The significance of multifunctional aromatic amines and carboxylic acids extends to materials science, where they can be used as monomers for the synthesis of high-performance polymers, such as polyamides and polyimides. These materials often exhibit desirable properties like thermal stability and mechanical strength. Furthermore, such compounds can act as versatile ligands in coordination chemistry, capable of forming stable complexes with metal ions. mdpi.com The specific arrangement of functional groups in 2,4-Bis(4-aminoanilino)butanoic acid could lead to novel materials with unique electronic, optical, or catalytic properties.
Overview of Research Gaps and Potential Areas of Investigation for 2,4 Bis 4 Aminoanilino Butanoic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Compound
A retrosynthetic analysis of this compound suggests several strategic disconnections. The most logical approach involves disconnecting the C-N bonds at the 2 and 4 positions. This leads to a key precursor, a 2,4-difunctionalized butanoic acid derivative, and two equivalents of a protected 4-aminoaniline.
This retrosynthetic strategy simplifies the complex target molecule into more manageable and potentially accessible building blocks. The chirality of the final product can be introduced from a chiral pool starting material, such as a naturally occurring amino acid.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for the successful synthesis of this compound. Each step in the proposed synthetic pathways would require careful optimization of parameters such as solvent, temperature, catalyst, and reaction time.
For the key nucleophilic substitution steps to introduce the aniline (B41778) moieties, a systematic study of different bases, solvents, and copper- or palladium-based catalysts (in the case of Ullmann-type couplings) would be necessary to maximize the yield and minimize side reactions. The choice of protecting groups for the p-phenylenediamine is also a critical factor, as it will influence the nucleophilicity of the amine and the ease of deprotection in the final step.
Below is a hypothetical data table illustrating the optimization of the nucleophilic substitution reaction at the C-4 position of a protected and activated butanoic acid derivative.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 24 | 45 |
| 2 | Cs₂CO₃ | DMF | 80 | 24 | 60 |
| 3 | NaH | THF | 60 | 12 | 55 |
| 4 | DBU | CH₃CN | 80 | 18 | 70 |
| 5 | K₃PO₄ | Dioxane | 100 | 24 | 65 |
This is a hypothetical table for illustrative purposes.
Solvent Effects on Reaction Efficacy
The choice of solvent is critical in transition-metal-catalyzed N-arylation reactions as it influences catalyst solubility, reactant stability, and reaction kinetics. Aprotic polar solvents are frequently employed due to their ability to dissolve the polar starting materials and intermediates.
Historically, solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene have been widely used. For instance, in nickel-catalyzed N-arylation of amino acid esters, switching the solvent from toluene to 1,4-dioxane resulted in a significant increase in reaction conversion. cdnsciencepub.com Similarly, copper-catalyzed N-arylations have shown high efficacy in DMF, which facilitates the solubility of zwitterionic amino acids. researchgate.net However, due to toxicity and environmental concerns, there is a strong impetus to replace these traditional solvents.
Recent studies have evaluated greener alternatives for amidation and reductive amination reactions, which share mechanistic similarities with N-arylation. rsc.orgrsc.org Solvents like ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) have emerged as viable, more environmentally benign substitutes for chlorinated solvents like 1,2-dichloroethane (DCE). acsgcipr.org For the proposed synthesis, a solvent that can maintain the solubility of the polar amino acid derivative while being compatible with the chosen catalytic system would be paramount.
Table 1: Effect of Different Solvents on a Model N-Arylation Reaction Data synthesized from related N-arylation studies for illustrative purposes.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Reaction Yield (%) | Environmental Profile |
|---|---|---|---|---|
| 1,4-Dioxane | 2.2 | 101 | 85-95 | Undesirable |
| Toluene | 2.4 | 111 | 60-75 | Problematic |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 80-90 | Highly Problematic |
| Tetrahydrofuran (THF) | 7.6 | 66 | 70-85 | Usable |
Catalyst Selection and Activity for Specific Transformations
The catalyst is the cornerstone of the N-arylation reaction, dictating the reaction's feasibility, efficiency, and selectivity. Palladium, copper, and nickel complexes are the most prominent catalysts for forming C-N bonds.
Palladium-based catalysts , particularly those employing bulky, electron-rich phosphine (B1218219) ligands like t-BuBrettPhos, are highly effective for the N-arylation of amino acid esters with aryl triflates. acs.org These systems often operate under mild conditions, which helps in minimizing the racemization of the chiral amino acid center. acs.org
Copper-catalyzed systems , often referred to as Ullmann-type couplings, represent a more economical alternative. The use of Copper(I) iodide (CuI) in combination with a β-diketone ligand enables the N-arylation of amino acids and even peptides at room temperature with aryl iodides, and at moderately elevated temperatures (80 °C) with less reactive aryl bromides. rsc.orgresearchgate.net
Nickel-based catalysts are emerging as a cost-effective and efficient alternative to palladium. An air-stable (CyPAd-Dalphos)Ni(o-tolyl)Cl pre-catalyst, for example, has been successfully used for the N-arylation of various amino acid tert-butyl esters with a broad scope of (hetero)aryl chlorides, bromides, and tosylates. cdnsciencepub.comresearchgate.net These reactions typically require a weak inorganic base like cesium carbonate to proceed effectively while preserving the stereochemical integrity of the amino acid. cdnsciencepub.com
Table 2: Comparison of Catalytic Systems for the N-Arylation of Amino Acid Esters Data compiled from literature on related C-N cross-coupling reactions.
| Catalyst System | Typical Loading (mol%) | Ligand | Common Substrates | Key Advantages |
|---|---|---|---|---|
| Palladium G3/G4 Precatalyst | 1-5 | t-BuBrettPhos | Aryl Triflates | High activity, mild conditions, minimal racemization acs.org |
| Copper(I) Iodide (CuI) | 5-10 | 1,3-Cyclohexanedione | Aryl Iodides, Aryl Bromides | Low cost, room temperature reactions possible researchgate.net |
Temperature and Pressure Influence on Synthesis Kinetics
Temperature is a crucial parameter that directly influences the rate of reaction. Most transition-metal-catalyzed N-arylation reactions are conducted at atmospheric pressure in standard laboratory glassware. The optimal temperature is a trade-off between achieving a reasonable reaction rate and preventing side reactions or degradation of sensitive functional groups.
For highly active palladium catalytic systems, reactions can often be run at moderate temperatures, sometimes as low as room temperature, although temperatures up to 110 °C are common to ensure complete conversion, especially with less reactive substrates. cdnsciencepub.comacs.org Copper-catalyzed arylations of amino acids have been successfully performed at room temperature when using reactive aryl iodides, while aryl bromides may require heating to around 80 °C. researchgate.net Nickel-catalyzed couplings are typically performed at elevated temperatures, often around 110 °C, to ensure high catalytic turnover and good yields. cdnsciencepub.com
The reaction time is inversely related to temperature; higher temperatures generally lead to shorter reaction times. For example, a ruthenium-catalyzed C-H arylation could achieve a 92% yield in just 30 minutes at 70 °C, demonstrating how temperature can be leveraged to accelerate synthesis. rsc.org However, for chiral molecules like amino acids, higher temperatures increase the risk of racemization, necessitating careful optimization.
Table 3: Influence of Temperature on a Representative N-Arylation Reaction Time Illustrative data based on general principles of chemical kinetics.
| Temperature (°C) | Relative Reaction Rate | Typical Reaction Time (hours) | Potential for Racemization |
|---|---|---|---|
| 25 (Room Temp) | 1x | 12-24 | Low |
| 60 | ~8x | 2-4 | Moderate |
| 80 | ~32x | 1-2 | Moderate to High |
Green Chemistry Principles in the Synthesis of the Compound
Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally responsible chemical processes. uniba.it This involves maximizing the incorporation of starting materials into the final product, using safer chemicals and solvents, and improving energy efficiency.
Atom Economy and Waste Minimization Strategies
Strategies like direct C-H arylation offer a significant improvement. rsc.orgrsc.org By activating a C-H bond directly, the need for a halide or triflate leaving group on one of the coupling partners is eliminated, reducing waste and improving atom economy. Another highly atom-economical approach is the formation of C-N bonds from alcohols and amines via catalytic hydrogen transfer reactions, where water or hydrogen is the only byproduct. While direct application to this specific synthesis is challenging, these principles guide the selection of more efficient synthetic routes.
Use of Benign Solvents and Reagents
The significant environmental impact of solvents has driven research into benign alternatives. As mentioned in section 2.3.1, there is a concerted effort to replace hazardous solvents like DMF, DCE, and NMP. Guides for solvent selection in related reactions, such as reductive amination, recommend replacing chlorinated solvents with greener options like ethyl acetate. rsc.orgacsgcipr.org Water, the most benign solvent, can also be used under specific conditions, such as in micellar catalysis, where surfactants create lipophilic pockets for the reaction to occur in an aqueous medium. uniba.it The choice of reagents is also critical; for instance, using weaker, non-toxic inorganic bases like potassium or cesium carbonate is preferable to harsher or more hazardous alternatives. cdnsciencepub.com
Energy Efficiency in Synthetic Processes
Improving energy efficiency reduces both production costs and the environmental footprint of a synthesis. lbl.govenergystar.gov In pharmaceutical manufacturing, a significant portion of energy is consumed by heating, cooling, and maintaining controlled environments like clean rooms. quincycompressor.comduplico.com From a process chemistry perspective, energy efficiency can be enhanced by:
Optimizing Reaction Conditions: Developing catalysts that operate at lower temperatures reduces heating requirements. Shortening reaction times through catalyst optimization or process intensification (e.g., flow chemistry) also lowers energy consumption. rsc.orgsustainability-directory.com
Utilizing Advanced Technologies: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. sustainability-directory.com Continuous manufacturing and flow chemistry offer better heat transfer and control, often leading to more energy-efficient and safer processes compared to batch production. sustainability-directory.com
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally sustainable.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound. By analyzing the chemical environment of each proton and carbon atom, it is possible to piece together the molecular framework, including the butanoic acid backbone and the two 4-aminoanilino substituents.
1D NMR (¹H, ¹³C) Techniques for Backbone and Functional Group Assignment
One-dimensional NMR provides the initial, fundamental information about the number and types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two aniline rings, the protons on the butanoic acid aliphatic chain, and the amine and carboxylic acid protons. The integration of these signals would correspond to the number of protons in each unique environment.
Aromatic Region (approx. 6.5-7.5 ppm): The two 4-aminoanilino groups would give rise to characteristic AA'BB' splitting patterns for the protons on the benzene (B151609) rings. The protons ortho and meta to the amino groups will have distinct chemical shifts.
Aliphatic Region (approx. 1.5-4.5 ppm): The protons on the butanoic acid backbone (at C2, C3, and C4) would appear in this region. The proton at C2 (α- to the carboxylic acid) and the proton at C4 (adjacent to a nitrogen) would be the most downfield in this group due to the deshielding effects of the electronegative atoms.
Labile Protons (variable): The protons of the primary amino groups (-NH₂) and the secondary amine groups (-NH-) would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The carboxylic acid proton (-COOH) would also present as a broad singlet, typically at a much more downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing a signal for each unique carbon atom in the molecule.
Carbonyl Carbon (approx. 170-180 ppm): The carboxylic acid carbon (C1) is expected to resonate in this downfield region.
Aromatic Carbons (approx. 110-150 ppm): The carbon atoms of the two benzene rings would appear in this range. The carbons directly attached to the nitrogen atoms would have distinct chemical shifts compared to the others.
Aliphatic Carbons (approx. 20-60 ppm): The carbons of the butanoic acid chain (C2, C3, and C4) would be found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -COOH | >10.0 | Broad Singlet |
| Aromatic H (ortho to -NH) | 6.6 - 6.8 | Doublet |
| Aromatic H (meta to -NH) | 6.9 - 7.2 | Doublet |
| -NH- (anilino) | 4.0 - 6.0 | Broad Singlet |
| -NH₂ (amino) | 3.5 - 5.0 | Broad Singlet |
| H-4 (butanoic acid) | 3.5 - 4.0 | Multiplet |
| H-2 (butanoic acid) | 2.3 - 2.8 | Multiplet |
| H-3 (butanoic acid) | 1.8 - 2.2 | Multiplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (-COOH) | 170 - 180 |
| Aromatic C (C-N) | 140 - 150 |
| Aromatic C | 115 - 130 |
| C4 (butanoic acid) | 50 - 60 |
| C2 (butanoic acid) | 35 - 45 |
| C3 (butanoic acid) | 25 - 35 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is essential for confirming the proposed structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between H-2 and H-3, and between H-3 and H-4 of the butanoic acid chain, confirming the aliphatic backbone structure.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms on both the aliphatic chain and the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be vital for connecting the 4-aminoanilino groups to the butanoic acid backbone. For instance, correlations between the H-4 proton and the carbons of one of the aniline rings would confirm the attachment at that position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. While less critical for the primary structure elucidation, it could offer insights into the preferred conformation of the molecule in solution.
Solid-State NMR for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful tool for its characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei. This could reveal details about polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. ox.ac.ukethz.chnih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like the subject compound. nih.gov It would be expected to produce a prominent protonated molecular ion, [M+H]⁺, which would allow for the accurate determination of the molecular weight. In negative ion mode, a deprotonated molecule, [M-H]⁻, would likely be observed.
The fragmentation of the parent ion, induced by collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), would provide valuable structural information. Expected fragmentation pathways would include:
Loss of water (-18 Da) from the carboxylic acid group.
Loss of carbon dioxide (-44 Da) following the loss of a proton.
Cleavage of the C-C bonds in the butanoic acid backbone.
Fission of the C-N bonds connecting the aniline groups to the aliphatic chain.
Interactive Data Table: Predicted ESI-MS Fragmentation for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 315.15 | Protonated molecular ion |
| [M-H]⁻ | 313.13 | Deprotonated molecular ion |
| [M+H - H₂O]⁺ | 297.14 | Loss of water |
| [M+H - CO₂]⁺ | 271.15 | Loss of carbon dioxide |
| [C₆H₇N₂]⁺ | 107.06 | Fragment corresponding to 4-aminoaniline |
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS
MALDI-Time of Flight (TOF) mass spectrometry is another soft ionization technique that is particularly useful for analyzing non-volatile and large molecules, and it can also be applied to smaller organic compounds. wikipedia.org The sample is co-crystallized with a matrix material that absorbs the laser energy, leading to gentle desorption and ionization of the analyte. MALDI-TOF would also be expected to show a strong signal for the molecular ion, likely as [M+H]⁺ or [M+Na]⁺. nih.gov Due to its "soft" nature, MALDI often results in less fragmentation than other ionization methods, making it excellent for confirming the molecular weight. nih.gov When fragmentation does occur, it can provide complementary information to that obtained from ESI-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a mixture. However, direct analysis of this compound by GC-MS is not feasible. Like other amino acids, the compound possesses multiple polar functional groups, including a carboxylic acid (-COOH) and three amine (-NH2, -NH-) groups. mdpi.com These groups make the molecule non-volatile and prone to thermal decomposition at the high temperatures required for GC analysis. researchgate.net Therefore, a chemical derivatization step is essential to convert the analyte into a volatile and thermally stable form. sigmaaldrich.com
The goal of derivatization is to replace the active, polar hydrogen atoms on the carboxyl and amine groups with nonpolar moieties, thereby increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com A common and effective strategy for amino acids involves a two-step process: esterification of the carboxylic acid group followed by acylation or silylation of the amine groups. researchgate.net
For this compound, a typical derivatization procedure could involve silylation using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This process would convert the carboxylic acid to a silyl (B83357) ester and the primary and secondary amines to silylamines.
Upon successful derivatization, the resulting volatile derivative can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint.
The fragmentation pattern is predictable and provides crucial structural information. For a silylated derivative of this compound, key fragmentations would likely involve the loss of the silyl groups, cleavage of the butanoic acid chain, and fragmentation of the aromatic rings. Analysis of these fragments allows for the unambiguous identification of the original molecule.
Table 1: Predicted GC-MS Derivatization and Fragmentation Data for this compound
| Parameter | Description |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Targeted Groups | -COOH, primary -NH2, secondary -NH |
| Expected Derivative | A tetra-silylated derivative (e.g., with trimethylsilyl (B98337) groups on all active hydrogens) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Predicted Molecular Ion (M+) | Dependent on the specific silylating agent used. |
| Key Fragmentation Pathways | Loss of silyl groups (e.g., -Si(CH3)3), cleavage alpha to the carbonyl group, benzylic cleavage, fragmentation of the anilino linkages. |
| Characteristic Fragment Ions | Fragments corresponding to the silylated carboxyl group, the silylated aminoanilino side chains, and the core butanoic structure. |
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique fingerprint of the molecule's functional groups. udel.edu
For this compound, the FT-IR spectrum would be expected to display a series of distinct absorption bands confirming its complex structure, which includes primary and secondary aromatic amines, a carboxylic acid, and substituted benzene rings.
The presence of the carboxylic acid would be confirmed by two key features: a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. amazonaws.comucalgary.ca Additionally, a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch would appear in the region of 1690-1760 cm⁻¹. lumenlearning.com
The amine functional groups would also produce characteristic signals. The primary aromatic amine (-NH2) groups would give rise to a pair of medium-intensity peaks in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. wpmucdn.comlibretexts.org The secondary amine (-NH-) link would exhibit a single, sharper N-H stretching band in a similar region. libretexts.org Aromatic C-N stretching vibrations can also be observed between 1354 cm⁻¹ and 1491 cm⁻¹. nih.gov
Finally, the aromatic nature of the anilino groups would be evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and characteristic C=C in-ring stretching vibrations at approximately 1600 cm⁻¹ and 1500 cm⁻¹. lumenlearning.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3200 - 3500 | N-H Stretch (Asymmetric & Symmetric) | Primary Aromatic Amine (-NH₂) | Medium, Doublet |
| 3200 - 3500 | N-H Stretch | Secondary Aromatic Amine (-NH-) | Medium, Sharp |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, Very Broad |
| 3000 - 3100 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 2850 - 3000 | C-H Stretch | Aliphatic (Butanoic Chain) | Medium |
| 1690 - 1760 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, Sharp |
| ~1600 & ~1500 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1350 - 1490 | C-N Stretch | Aromatic Amine | Medium |
| 1080 - 1300 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about molecular structure, acting as a powerful complement to FT-IR. While FT-IR relies on the absorption of light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) resulting from changes in the polarizability of a molecule's electron cloud. nih.gov This fundamental difference means that vibrations that are weak or inactive in FT-IR may be strong in Raman, and vice versa. Notably, symmetric, non-polar bonds, such as the C=C bonds in aromatic rings, often produce strong Raman signals. researchgate.net
In the analysis of this compound, Raman spectroscopy would be particularly effective for characterizing the carbon skeleton and aromatic systems. The aromatic rings of the anilino groups would generate strong, sharp peaks corresponding to in-plane C-C stretching modes, typically found in the 1000-1600 cm⁻¹ region. researchgate.net These signals are often more intense and well-resolved in Raman spectra compared to FT-IR.
Other expected signals would include C-H stretching modes for both the aromatic rings and the aliphatic butanoic acid chain (around 2900-3100 cm⁻¹), and C-N stretching vibrations. researchgate.net While the carbonyl (C=O) stretch of the carboxylic acid is a strong band in FT-IR, it also appears in the Raman spectrum, typically between 1640 and 1680 cm⁻¹, though often with less intensity. researchgate.net The resulting spectrum provides a detailed and unique vibrational fingerprint that can be used for identification and structural analysis.
Table 3: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group / Structural Feature | Expected Intensity |
| 3000 - 3100 | Aromatic C-H Stretch | Aromatic Rings | Medium |
| 2850 - 3000 | Aliphatic C-H Stretch | Butanoic Acid Chain | Medium to Strong |
| 1640 - 1680 | C=O Stretch | Carboxylic Acid | Medium |
| ~1600 | C=C Ring Stretch | Aromatic Rings | Strong |
| 1200 - 1300 | C-N Stretch | Aromatic Amine | Medium |
| ~1000 | Ring Breathing Mode | Aromatic Rings | Strong, Sharp |
| 800 - 900 | C-C Stretch | Aliphatic Chain | Medium |
X-ray Diffraction Studies for Single Crystal and Powder Analysis
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org This technique allows for the unambiguous determination of a molecule's absolute structure, including bond lengths, bond angles, and torsional angles, providing a complete picture of its conformation in the solid state. sci-hub.se
To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.gov By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained.
Mathematical analysis of this dataset, using Fourier transform methods, allows for the generation of a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal lattice. From this map, the positions of individual atoms can be precisely located. nih.gov The final output is a detailed structural model that includes not only the intramolecular geometry but also the intermolecular interactions, such as hydrogen bonds, that dictate how the molecules pack together in the crystal lattice. nih.gov For a molecule like this compound, SCXRD would reveal the specific hydrogen-bonding network formed by the carboxylic acid and amine groups, which is crucial for understanding its solid-state properties.
Table 4: Illustrative Crystallographic Data Obtainable from SCXRD Analysis
| Parameter | Description | Example Value |
| Chemical Formula | C₁₆H₁₉N₃O₂ | - |
| Crystal System | Monoclinic / Orthorhombic | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 10.5 Å, b = 8.2 Å, c = 16.1 Å; β = 95.5° |
| Volume (ų) | Volume of the unit cell | 1375.4 ų |
| Z | Number of molecules per unit cell | 4 |
| Calculated Density (g/cm³) | Density derived from crystal data | 1.37 g/cm³ |
| Bond Lengths/Angles | Precise intramolecular distances and angles | C=O: 1.25 Å; C-N: 1.40 Å |
| Hydrogen Bond Network | Details of intermolecular N-H···O, O-H···N, etc. | O-H···N(amine), N-H···O(carbonyl) |
Powder X-ray Diffraction for Polymorphism and Crystallinity Studies
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the structural properties of solid materials in a powdered or microcrystalline form. nih.gov Unlike SCXRD, which requires a single, perfect crystal, PXRD provides information averaged over a large number of randomly oriented crystallites. cambridge.org It is an essential tool for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. researchgate.net
In a PXRD experiment, a powdered sample of this compound is irradiated with X-rays over a range of angles. Constructive interference occurs at specific angles (2θ) where Bragg's Law (nλ = 2d sinθ) is satisfied. The result is a diffractogram, which is a plot of diffraction intensity versus the angle 2θ. nih.gov This pattern serves as a unique fingerprint for a specific crystalline phase. rigaku.com
PXRD is crucial for several aspects of material characterization. It can quickly distinguish between a crystalline solid, which produces a pattern of sharp peaks, and an amorphous solid, which yields a broad, featureless halo. nih.gov Furthermore, if this compound can crystallize into different polymorphs, each form will produce a distinct PXRD pattern. researchgate.net This allows for the identification and quantification of different polymorphic forms in a bulk sample, which is critical as different polymorphs can have different physical properties.
Table 5: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
| 8.5 | 10.4 | 45 |
| 12.1 | 7.3 | 100 |
| 15.8 | 5.6 | 60 |
| 19.3 | 4.6 | 85 |
| 21.0 | 4.2 | 70 |
| 24.5 | 3.6 | 55 |
| 28.9 | 3.1 | 30 |
No Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the advanced spectroscopic and structural elucidation of the chemical compound This compound .
Despite targeted searches for spectroscopic data, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared spectroscopy, no specific experimental findings or theoretical studies for this particular molecule could be located. The scientific record does not appear to contain information regarding the use of advanced spectroscopic probes or labeling techniques for the structural analysis of this compound.
Consequently, the requested article on "Advanced Spectroscopic and Structural Elucidation Methodologies for this compound," including the specified section on "Advanced Spectroscopic Probes and Labeling Techniques for Structural Insights," cannot be generated due to the absence of foundational research on this compound.
Theoretical and Computational Investigations of 2,4 Bis 4 Aminoanilino Butanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the fundamental electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, can provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like 2,4-Bis(4-aminoanilino)butanoic acid, DFT studies would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. From this optimized structure, various electronic properties could be determined, such as the distribution of electron density, electrostatic potential, and atomic charges. These calculations would reveal the electron-rich and electron-poor regions of the molecule, offering clues about its reactivity. For instance, the nitrogen atoms of the amino groups would be expected to be nucleophilic centers, while the carboxylic acid group would exhibit electrophilic character.
Molecular Orbital Analysis (HOMO/LUMO)
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich aminoanilino groups, while the LUMO might be distributed over the butanoic acid backbone and the aromatic rings.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -5.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific computational data for this molecule is not available.
Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis predictions)
Computational methods can also predict various spectroscopic properties. For example, theoretical calculations can simulate the Nuclear Magnetic Resonance (NMR) spectrum by calculating the chemical shifts of the hydrogen and carbon atoms. This can aid in the interpretation of experimental NMR data. Similarly, Infrared (IR) spectroscopy simulations can predict the vibrational frequencies of the molecule's functional groups, which correspond to the peaks in an experimental IR spectrum. Ultraviolet-Visible (UV-Vis) spectroscopy predictions involve calculating the electronic transitions between molecular orbitals, which can help to understand the molecule's color and how it absorbs light.
Molecular Dynamics Simulations
Conformational Analysis and Flexibility Studies
For a flexible molecule like this compound, MD simulations could be used to explore its various possible conformations. The butanoic acid chain and the bonds connecting the aniline (B41778) groups allow for a significant degree of rotational freedom. Conformational analysis would identify the low-energy, and therefore more probable, shapes the molecule can adopt in different environments, such as in a vacuum or in a solvent. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Intermolecular Interactions and Self-Assembly Prediction
MD simulations are also well-suited for studying how multiple molecules of this compound might interact with each other. The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the nitrogen and oxygen atoms), as well as the aromatic rings capable of pi-stacking interactions, suggests that this molecule could engage in a variety of intermolecular interactions. Simulations could predict whether these interactions are likely to lead to the formation of organized structures, such as dimers, aggregates, or even more complex self-assembled materials.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants transform into products. For the compound this compound, however, a thorough review of available scientific literature reveals a notable absence of specific computational studies aimed at elucidating its reaction mechanisms. As such, detailed information regarding the characterization of transition states and the energy profiles of its key transformations is not available at present.
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies, allowing for the identification of the highest energy point along a reaction coordinate. This information is critical for understanding reaction kinetics and selectivity. Despite the utility of methods such as density functional theory (DFT) in identifying and characterizing transition state structures, no published research has applied these techniques to reactions involving this compound. Consequently, there is no data available on the geometric parameters, vibrational frequencies, or electronic structures of transition states for reactions involving this specific molecule.
Structure-Activity Relationship (SAR) Modeling for Non-Biological Applications (e.g., material properties)
Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its observed properties. While widely used in drug discovery, SAR can also be applied to predict the material properties of compounds, such as conductivity, thermal stability, or optical properties. A comprehensive search of the scientific literature indicates that no SAR models have been developed or reported for this compound in the context of its non-biological applications. The absence of such studies means there is no available data to construct a data table correlating structural modifications of this compound with changes in material properties.
In Silico Screening for Novel Material Properties or Catalytic Activities
In silico screening, a computational approach to search large databases of chemical structures for compounds with desired properties, is a valuable tool in materials science and catalysis research. This method allows for the rapid identification of promising candidates for further experimental investigation. However, there is no evidence in the published scientific literature to suggest that this compound has been included in or been the subject of any in silico screening campaigns aimed at discovering novel material properties or catalytic activities. As a result, no findings from such computational screening efforts can be reported.
Mechanistic Studies of Chemical Transformations Involving 2,4 Bis 4 Aminoanilino Butanoic Acid
Kinetic Investigations of Key Reactions
Kinetic studies are crucial for elucidating reaction mechanisms, and for 2,4-Bis(4-aminoanilino)butanoic acid, this area is currently undefined.
Determination of Rate Constants and Activation Energies
There is no published data on the rate constants or activation energies for any reaction involving this compound. Such data would be essential for understanding the speed at which this compound reacts under various conditions and the energy barriers that must be overcome for its transformation.
pH Dependence and Solvent Effects on Reaction Rates
The influence of pH and solvent polarity on the reaction rates of this compound has not been investigated. These studies would provide insight into the role of protonation states and the surrounding medium in the reaction mechanism.
Identification and Characterization of Reaction Intermediates
No reaction intermediates have been identified or characterized in any chemical transformation of this compound. The isolation and study of such transient species are fundamental to piecing together the step-by-step process of a chemical reaction.
Isotopic Labeling Experiments for Pathway Tracing
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby confirming or refuting proposed mechanistic pathways. There are no records of such experiments being conducted with this compound.
Stereochemical Analysis of Reaction Products
The stereochemical outcome of reactions involving this compound has not been analyzed. Such studies would be necessary to understand the three-dimensional aspects of its reactivity, which is particularly important if the compound or its reaction partners are chiral.
Development of Catalytic Cycles for Assisted Reactions
There is no information available on the development of catalytic cycles that utilize or produce this compound. Research into catalytic processes could uncover efficient and selective methods for its synthesis or functionalization.
Based on a comprehensive search, there is no publicly available scientific literature or data corresponding to the specific chemical compound “this compound” and its application in the areas outlined in the provided structure. The search results did not yield any information on its use as a precursor in the synthesis of polyimides, polyamides, or polyureas, nor its application in functional polymer backbones, as a crosslinking agent, or in the development of functional coatings and films.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified sections and subsections.
Exploration of 2,4 Bis 4 Aminoanilino Butanoic Acid in Advanced Materials Science
Integration into Composite Materials for Enhanced Performance
The integration of 2,4-Bis(4-aminoanilino)butanoic acid into composite materials is anticipated to significantly enhance their performance, primarily due to its unique molecular structure. The presence of two primary amine groups and a carboxylic acid moiety suggests its potential as a versatile additive or comonomer in various polymer systems.
The amine groups can act as curing agents for epoxy resins or as reactive sites for polymerization with monomers like acid chlorides or isocyanates, leading to the formation of polyamides or polyureas, respectively. The incorporation of the rigid aromatic rings from the aminoanilino groups is expected to improve the thermal stability and mechanical strength of the resulting composites. The flexible butanoic acid backbone could impart a degree of toughness and processability.
Table 1: Potential Effects of this compound on Composite Properties
| Property | Expected Enhancement | Rationale |
| Thermal Stability | Increased | Incorporation of aromatic rings |
| Tensile Strength | Increased | Covalent bonding and strong interfacial adhesion |
| Stiffness (Modulus) | Increased | Rigid molecular structure and enhanced filler interaction |
| Toughness | Potentially Increased | Flexible butanoic acid spacer |
| Adhesion to Fillers | Increased | Hydrogen bonding from carboxylic acid and amine groups |
Role in Supramolecular Assemblies and Self-Assembled Structures
The molecular architecture of this compound makes it a prime candidate for forming well-defined supramolecular assemblies and self-assembled structures. These non-covalent structures are governed by a combination of directional interactions.
The primary driving forces for the self-assembly of this molecule are expected to be hydrogen bonding and π-π stacking interactions. The carboxylic acid group can form strong, directional hydrogen bonds, either with other carboxylic acid groups (forming dimers) or with the amine groups. The primary and secondary amine groups are also capable of participating in extensive hydrogen-bonding networks.
The two phenyl rings in the aminoanilino moieties provide sites for π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are highly directional and play a significant role in the ordered packing of aromatic molecules. The interplay between the strong, specific hydrogen bonds and the weaker, but numerous, π-π stacking interactions can lead to the formation of complex and hierarchical supramolecular structures.
The directional nature of both hydrogen bonding and π-π stacking can facilitate the one-dimensional growth of molecular assemblies, leading to the formation of nanostructures such as fibrils and nanofibers. These elongated structures can entangle to form a three-dimensional network, immobilizing solvent molecules and resulting in the formation of a gel.
The balance between the hydrophilic character of the carboxylic acid and amine groups and the hydrophobic nature of the aromatic rings will be critical in determining the gelation properties in different solvents. It is plausible that in certain solvents, this compound could act as a low-molecular-weight organogelator or hydrogelator. The formation of such self-assembled fibrillar networks is of great interest for applications in tissue engineering, drug delivery, and catalysis.
Optoelectronic and Photonic Material Applications (e.g., charge transport, chromophores)
The extended π-conjugated system present in the bis(4-aminoanilino) structure suggests that this compound could have interesting optoelectronic and photonic properties. The amino groups act as electron-donating groups, which can facilitate charge transport and influence the electronic properties of the molecule.
This compound could potentially serve as a building block for hole-transporting materials in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic (OPV) devices. The aniline-based structure is known to be redox-active, which is a key property for charge transport.
Furthermore, the molecule possesses a chromophoric unit. While the unsubstituted aminoanilino structure might have its primary absorption in the ultraviolet region, modification of the aromatic rings with other functional groups could tune its absorption and emission properties, making it suitable for applications as a fluorescent sensor or as a component in nonlinear optical materials. The self-assembly of these chromophores into ordered structures could further enhance their photophysical properties through mechanisms like J-aggregation or H-aggregation, leading to sharper absorption bands and modified emission characteristics.
Table 2: Potential Optoelectronic and Photonic Applications
| Application Area | Potential Role of the Compound | Key Molecular Features |
| Organic Electronics | Hole-Transporting Material | Electron-rich amino groups, extended π-conjugation |
| Organic Photovoltaics | Donor Material Component | Potential for broad absorption, suitable energy levels |
| Fluorescent Sensing | Chromophore | Environment-sensitive fluorescence |
| Nonlinear Optics | Active Component | Anisotropic, polarizable electronic structure |
Investigation of 2,4 Bis 4 Aminoanilino Butanoic Acid in Catalysis
Ligand Design and Metal Complexation Studies
The structure of 2,4-Bis(4-aminoanilino)butanoic acid, featuring multiple amino and anilino groups, as well as a carboxylic acid moiety, suggests its potential as a multidentate ligand for coordinating with various metal ions. The nitrogen and oxygen atoms could act as donor sites, enabling the formation of stable metal complexes.
Synthesis and Characterization of Metal Complexes
Currently, there are no specific published methods for the synthesis of metal complexes using this compound as a ligand. Hypothetically, the synthesis would involve reacting the compound with a suitable metal salt in an appropriate solvent.
Characterization of any resulting complexes would be crucial to understanding their structure and properties. Standard analytical techniques would be employed:
| Analytical Technique | Purpose |
| Elemental Analysis | To determine the empirical formula of the complex. |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand with the metal ion. |
| UV-Vis Spectroscopy | To study the electronic transitions and coordination geometry. |
| NMR Spectroscopy | To elucidate the structure of the complex in solution. |
| X-ray Crystallography | To determine the precise three-dimensional molecular structure. |
Coordination Chemistry and Stability Constants
The coordination chemistry of this compound with various metal ions has not been documented. Research in this area would involve determining the stoichiometry of the metal-ligand complexes and their stability constants. Techniques such as potentiometric titration or spectrophotometric methods could be utilized to quantify the strength of the metal-ligand interactions.
A hypothetical table of stability constants for complexes with divalent metal ions might look as follows, though it must be stressed that this is illustrative and not based on experimental data.
| Metal Ion | Log K1 | Log K2 | Overall Stability Constant (β2) |
| Cu(II) | Data not available | Data not available | Data not available |
| Ni(II) | Data not available | Data not available | Data not available |
| Co(II) | Data not available | Data not available | Data not available |
| Zn(II) | Data not available | Data not available | Data not available |
Organocatalytic Applications
The presence of both acidic (carboxylic acid) and basic (amino) functional groups in this compound suggests its potential as an organocatalyst.
Role as a Brønsted Base or Acid Catalyst
The amino groups could function as Brønsted bases, accepting protons to catalyze reactions such as aldol or Michael additions. Conversely, the carboxylic acid group could act as a Brønsted acid, donating a proton to activate electrophiles. No studies have been published to confirm or explore these potential catalytic activities.
Chiral Organocatalyst Design (if enantiopure forms are explored)
If enantiopure forms of this compound were to be synthesized, they could potentially be explored as chiral organocatalysts. The stereocenters in the butanoic acid backbone could induce asymmetry in catalytic transformations, leading to the selective formation of one enantiomer of a product. This remains a hypothetical application without supporting research.
Heterogeneous Catalysis and Supported Catalysts
There is no available information on the use of this compound in heterogeneous catalysis. One potential avenue for future research could be the immobilization of this compound or its metal complexes onto a solid support, such as silica or a polymer resin. This could lead to the development of recyclable catalysts with improved stability and ease of separation from the reaction mixture.
Immobilization on Solid Supports
There is no available research data on the immobilization of this compound onto solid supports for catalytic purposes.
Performance in Various Chemical Transformations
There is no available research data documenting the performance of this compound as a catalyst in any chemical transformations.
No Published Research Found on the Analytical Chemistry Applications of this compound
The investigation included searches for the compound's use in:
Development of Novel Sensors for Chemical Species: No studies were found describing the use of this compound in spectroscopic or electrochemical sensing platforms for the detection of metal ions or specific organic molecules.
Application in Chromatographic Separations: There is no available data on the application of this compound in the design of stationary phases for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), including its potential use in chiral stationary phases.
Development of Spectroscopic Probes and Reagents: The literature search did not yield any results indicating the development or use of this compound as a spectroscopic probe or reagent.
It is possible that this specific compound has not yet been synthesized, or if it has, its properties and potential applications in analytical chemistry have not been a subject of published research. Therefore, no data tables or detailed research findings regarding its analytical applications can be presented.
Applications of 2,4 Bis 4 Aminoanilino Butanoic Acid in Analytical Chemistry Research
Derivatization Agents for Enhanced Detection and Quantification
Information on the application of 2,4-Bis(4-aminoanilino)butanoic acid as a derivatization agent for enhanced detection and quantification in analytical chemistry is not available in published scientific literature.
Information regarding the environmental chemistry of this compound is not available in the public domain.
Extensive searches for scientific literature and data concerning the environmental fate and behavior of the chemical compound "this compound" have yielded no specific research findings. Consequently, there is no available information to populate the requested article sections on its degradation pathways, photodegradation, chemical degradation, adsorption, sequestration, or transformation products.
The scientific community has not published studies that would allow for a detailed and accurate discussion of the environmental chemistry research perspectives for this particular compound. Therefore, the creation of an article with thorough, informative, and scientifically accurate content, as per the user's request, is not possible at this time. Any attempt to generate such content would be speculative and would not adhere to the strict requirement of focusing solely on existing research for "this compound".
Future Research Directions and Unaddressed Challenges Pertaining to 2,4 Bis 4 Aminoanilino Butanoic Acid
Exploration of New Synthetic Paradigms
The synthesis of 2,4-Bis(4-aminoanilino)butanoic acid presents a significant challenge that invites the exploration of modern synthetic methodologies. A primary obstacle is the selective formation of two carbon-nitrogen bonds at the second and fourth positions of the butanoic acid backbone.
Future research would likely focus on multi-step synthetic pathways starting from readily available precursors. A hypothetical route could begin with a derivative of butanoic acid featuring leaving groups at the C2 and C4 positions, such as 2,4-dibromobutanoic acid. The core of the synthetic challenge then becomes the efficient and selective coupling of these positions with 4-phenylenediamine (p-phenylenediamine).
Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a promising paradigm for forming the required aryl-amine bonds. researchgate.netorganic-chemistry.orgwikipedia.org This method is renowned for its functional group tolerance and its ability to form C-N bonds that are challenging to create via traditional methods like nucleophilic aromatic substitution (SNAr). nih.govacs.orgrsc.org Research in this area would need to address several key questions:
Catalyst System: Identifying the optimal palladium precursor and phosphine (B1218219) ligand combination to achieve high yields and selectivity.
Reaction Conditions: Optimizing temperature, solvent, and base to facilitate the double amination without promoting side reactions.
Protecting Group Strategy: The presence of a carboxylic acid and two additional primary amines on the coupling partners necessitates a robust protecting group strategy to prevent unwanted side reactions.
An alternative paradigm could involve reductive amination, using a dicarbonyl derivative of butanoic acid and an excess of the aromatic amine under reductive conditions. nih.gov Comparing the efficiency, scalability, and environmental impact of these different synthetic paradigms would be a crucial first step in enabling further study of this compound.
Advanced Functional Material Development
The unique molecular structure of this compound, which contains two primary aromatic amine groups and one carboxylic acid group, makes it an intriguing monomer for the development of advanced functional polymers. nih.gov This AB2-type monomer could be polymerized to create highly branched or hyperbranched polymers with distinct properties.
Furthermore, it can be utilized as a conventional monomer in polycondensation reactions with various co-monomers:
Polyamides: Reaction with dicarboxylic acids or their more reactive diacid chloride derivatives would yield novel aromatic-aliphatic polyamides. acs.orgsparkl.mestudymind.co.uksavemyexams.com The presence of the pendant anilino groups could impart unique solubility and thermal characteristics compared to conventional polyamides like Nylon or Kevlar. britannica.com
Polyimides: Polymerization with aromatic dianhydrides could lead to the formation of new polyimides. researchgate.netresearchgate.netrsc.org Aromatic polyimides are known for their exceptional thermal stability and mechanical strength, and incorporating the flexible butanoic acid linker and aminoanilino side groups could enhance processability and solubility. rsc.orgnih.gov
The secondary amine linkages within the molecule's backbone could also serve as sites for radical scavenging, suggesting a potential application as an antioxidant additive for other polymers. The aromatic amine functionalities are known to be effective in this capacity.
Future research would involve synthesizing these new polymers and characterizing their properties, such as thermal stability (via TGA), glass transition temperature (via DSC), solubility, and mechanical strength.
Table 1: Hypothetical Comparison of Polymers Derived from this compound This table presents speculative data based on the predicted chemical structure to guide future research.
| Property | Kevlar® (Aromatic Polyamide) | Hypothetical Polyamide (with Adipoyl Chloride) | Hypothetical Polyimide (with PMDA) |
| Monomers | p-Phenylenediamine, Terephthaloyl chloride | This compound, Adipoyl chloride | This compound, Pyromellitic dianhydride (PMDA) |
| Predicted Polymer Backbone | Rigid, linear aromatic | Semi-flexible, linear | Rigid, linear |
| Glass Transition Temp. (Tg) | > 370 °C | 200 - 250 °C (Predicted) | > 350 °C (Predicted) |
| Solubility | Soluble only in strong acids (e.g., H₂SO₄) | Potentially soluble in polar aprotic solvents (e.g., NMP, DMAc) | Potentially soluble in polar aprotic solvents (e.g., NMP, DMAc) |
| Potential Application | Ballistic fabrics, high-strength composites | High-performance films, specialty fibers | High-temperature dielectrics, gas separation membranes |
Integration into Multidisciplinary Research Areas (e.g., interface with computational materials science)
Before embarking on challenging and resource-intensive laboratory synthesis, significant insights can be gained by integrating computational materials science. The use of theoretical modeling provides a powerful, predictive tool to evaluate the potential of this compound and its derivatives.
Density Functional Theory (DFT) calculations could be employed to predict:
Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule, which influences how it packs in a solid state and interacts with other molecules.
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict its redox behavior, antioxidant potential, and optical properties (e.g., UV-Vis absorption). wikipedia.org
Reactivity Indices: Identifying the most likely sites for electrophilic and nucleophilic attack, which can help in planning synthetic routes and predicting chemical stability.
Polymer Properties: Using molecular dynamics (MD) simulations to model the behavior of hypothetical polymers derived from this monomer. These simulations can predict properties like glass transition temperature, chain packing, and mechanical moduli, allowing for the in silico screening of potential high-performance materials.
This computational-first approach allows researchers to prioritize the most promising synthetic targets and material applications, saving significant time and resources. It represents a crucial multidisciplinary fusion of theoretical chemistry and experimental materials science.
Scalability of Synthesis and Application Processes
A significant challenge for any newly developed chemical compound is the transition from laboratory-scale synthesis to a viable, large-scale industrial process. researchgate.netscientificupdate.comgdch.academy For this compound, several scalability hurdles must be addressed in future research. scientificupdate.comrsc.org
Key challenges include:
Cost of Raw Materials: The availability and cost of the starting materials, such as a suitably functionalized butanoic acid derivative, will be a primary economic driver.
Catalyst Efficiency and Recovery: If a palladium-catalyzed route like the Buchwald-Hartwig amination is employed, the high cost of palladium necessitates highly efficient catalysis (low catalyst loading) and a robust method for recovering and recycling the catalyst from the reaction mixture. organic-chemistry.org
Process Safety: The thermal hazards of each synthetic step must be evaluated. Exothermic reactions that are easily managed in a small flask can become dangerous runaway reactions in a large reactor without proper engineering controls. scientificupdate.com
Purification: Methods that are feasible in the lab, such as column chromatography, are often impractical and expensive at an industrial scale. Developing scalable purification methods, such as crystallization or extraction, is essential.
Waste Management: The environmental impact of the synthesis, including the solvents used and byproducts generated, must be considered. Developing a "greener" synthetic process is a critical aspect of modern chemical development. appluslaboratories.com
Addressing these challenges requires a close collaboration between organic chemists and chemical engineers to develop a process that is not only chemically efficient but also safe, economical, and environmentally sustainable. scientificupdate.com
Fundamental Understanding of Reactivity and Structure-Property Relationships
Future research should focus on elucidating how these structural motifs influence its properties:
Aromatic Moieties: The multiple phenyl rings are expected to confer thermal stability and contribute to pi-pi stacking interactions, which can influence the morphology of resulting materials. nih.gov
Amine Groups: The molecule contains primary and secondary aromatic amines. These groups act as hydrogen-bond donors and acceptors, influencing solubility and intermolecular interactions. They are also redox-active, which is the basis for potential antioxidant or electronic applications. pharmacareers.in
Carboxylic Acid: This functional group is a primary handle for polymerization and derivatization. numberanalytics.com Its acidity and ability to form strong hydrogen bonds will significantly impact the molecule's reactivity and the properties of its derivatives. lumenlearning.comlibretexts.org
Aliphatic Linker: The flexible four-carbon butanoic acid backbone prevents the molecule from being excessively rigid. This flexibility is likely to improve solubility and processability, particularly when it is incorporated into polymers, by disrupting extensive chain packing. researchgate.net
Systematic studies where each part of the molecule is subtly modified (e.g., changing the length of the alkyl chain, adding substituents to the aromatic rings) would allow for the development of a comprehensive structure-property relationship map. This fundamental knowledge is the key to rationally designing new molecules and materials with precisely tailored functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
